molecular formula C9H17IO2 B3242249 Methyl 8-iodooctanoate CAS No. 150630-52-7

Methyl 8-iodooctanoate

Cat. No.: B3242249
CAS No.: 150630-52-7
M. Wt: 284.13 g/mol
InChI Key: XSIFUVBNGKWNRV-UHFFFAOYSA-N
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Description

Methyl 8-iodooctanoate is an organic compound with the molecular formula C9H17IO2. It is an ester derivative of octanoic acid, where the hydrogen atom at the eighth carbon is replaced by an iodine atom. This compound is known for its unique chemical properties and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 8-iodooctanoate can be synthesized through several methods. One common method involves the reaction of 8-bromooctanoic acid with potassium carbonate in N,N-dimethylformamide, followed by the addition of methyl iodide. The reaction is carried out under an inert atmosphere, and the product is purified through column chromatography .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 8-iodooctanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

    Substitution: Formation of 8-hydroxyoctanoic acid or other substituted derivatives.

    Oxidation: Formation of 8-iodooctanoic acid.

    Reduction: Formation of 8-iodooctanol.

Scientific Research Applications

Methyl 8-iodooctanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 8-iodooctanoate involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, influencing the reactivity and stability of the molecule. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

    Methyl 8-bromooctanoate: Similar structure but with a bromine atom instead of iodine.

    Methyl 8-chlorooctanoate: Contains a chlorine atom instead of iodine.

    Methyl 8-fluorooctanoate: Contains a fluorine atom instead of iodine.

Uniqueness: Methyl 8-iodooctanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher atomic weight of iodine influence the compound’s physical and chemical behavior, making it suitable for specific applications where other halogenated compounds may not be as effective.

Properties

IUPAC Name

methyl 8-iodooctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17IO2/c1-12-9(11)7-5-3-2-4-6-8-10/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIFUVBNGKWNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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